molecular formula C13H8FN3O2S B12207373 N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide

Cat. No.: B12207373
M. Wt: 289.29 g/mol
InChI Key: HIRRWBURVUCKEE-UHFFFAOYSA-N
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Description

N-[4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a 1,2,5-oxadiazol (furazan) ring substituted with a 4-fluorophenyl group at the 4-position and a thiophene-2-carboxamide moiety at the 3-position.

Properties

Molecular Formula

C13H8FN3O2S

Molecular Weight

289.29 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide

InChI

InChI=1S/C13H8FN3O2S/c14-9-5-3-8(4-6-9)11-12(17-19-16-11)15-13(18)10-2-1-7-20-10/h1-7H,(H,15,17,18)

InChI Key

HIRRWBURVUCKEE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a suitable hydrazide with a nitrile oxide.

    Introduction of the Fluorophenyl Group: This step involves the coupling of a fluorophenyl derivative with the oxadiazole intermediate.

    Formation of the Thiophene Ring: The final step involves the formation of the thiophene ring through a cyclization reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit certain enzymes and pathways.

    Materials Science: It is explored for its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Studies: The compound’s interactions with biological molecules are investigated to understand its mechanism of action and potential as a drug candidate.

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in cell proliferation or signal transduction pathways. The compound can bind to these targets, leading to the modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Core Structural Similarities and Variations

The compound shares a 1,2,5-oxadiazol-thiophene backbone with several analogs, but substituent variations critically influence properties:

Compound Name Core Structure Key Substituents Molecular Weight* Key Functional Impact
Target Compound Oxadiazol-thiophene 4-Fluorophenyl ~317.3 g/mol Enhanced lipophilicity, stability
BT3 (N-(4-acetamido-oxadiazol-3-yl)-dichloro-thiophene) Oxadiazol-thiophene Acetamido, 3,6-dichloro ~358.2 g/mol Increased reactivity, potential toxicity
5.10a (Hydrazine-benzylidene-thiophene) Thiophene-carboxamide Hydrazine, 3,5-di-tert-butyl, 4-fluorophenyl ~615.7 g/mol Antioxidant activity, bulkier structure
ANAZF (Aminonitroazofurazan) Oxadiazol-azo Nitro, azo linkage ~280.2 g/mol High-energy material, instability

*Calculated based on structural formulas.

Pharmaceutical Potential

  • BT3’s dichloro-thiophene structure aligns with antimicrobial agents, though toxicity remains a concern .
  • 5.10a demonstrates high antioxidant efficacy, making it a candidate for neurodegenerative disease research .

Biological Activity

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a thiophene ring and an oxadiazole moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory effects.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H8_{8}FN_{N}O2_{2}S. The presence of the fluorophenyl group and the oxadiazole ring contributes to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing oxadiazole rings have shown promising results against various pathogens.

CompoundMIC (μg/mL)Target Pathogen
7b0.22 - 0.25Staphylococcus aureus
7b0.52 - 2.67DNA gyrase inhibition
7b>60Non-cytotoxicity

These findings suggest that compounds with similar structures exhibit significant antibacterial properties and low toxicity levels in vitro .

Anticancer Activity

The anticancer properties of this compound are supported by its ability to inhibit key enzymes involved in cancer progression. Research indicates that compounds with oxadiazole structures can act as inhibitors of various cancer-related targets.

For example:

  • Inhibition of HDAC : Compounds structurally related to this compound have shown IC50_{50} values in the sub-micromolar range against histone deacetylases (HDACs), which are crucial for regulating gene expression in cancer cells .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are essential for DNA replication and synthesis .
  • Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to target proteins involved in cell signaling pathways, indicating its potential as a therapeutic agent.

Case Studies

Recent research has provided insights into the efficacy of similar compounds:

  • Antimicrobial Evaluation : A study evaluated the antimicrobial activity of derivatives against Staphylococcus aureus and found significant inhibition with MIC values as low as 0.22 μg/mL for certain derivatives .
  • Cytotoxicity Assessments : Compounds were tested on various cancer cell lines, showing selective cytotoxicity with IC50_{50} values ranging from 9.3 μM to over 60 μM depending on the target enzyme .

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